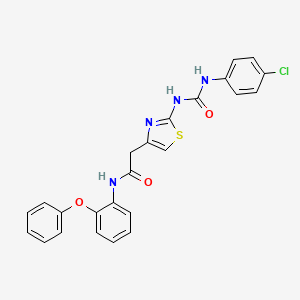

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a urea linkage, and phenyl groups

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O3S/c25-16-10-12-17(13-11-16)26-23(31)29-24-27-18(15-33-24)14-22(30)28-20-8-4-5-9-21(20)32-19-6-2-1-3-7-19/h1-13,15H,14H2,(H,28,30)(H2,26,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQQYSNLLWTNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-chlorophenyl isocyanate: This is achieved by reacting 4-chloroaniline with phosgene under controlled conditions.

Formation of 3-(4-chlorophenyl)ureido intermediate: The 4-chlorophenyl isocyanate is then reacted with thiosemicarbazide to form the urea linkage.

Cyclization to form thiazole ring: The intermediate undergoes cyclization with α-haloketone to form the thiazole ring.

Final coupling reaction: The thiazole intermediate is then coupled with 2-phenoxyphenyl acetic acid under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of this compound. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action may involve the inhibition of specific signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

Initial investigations have shown that this compound possesses moderate antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from to . Furthermore, it demonstrates antifungal properties against Candida albicans, with effective concentrations reported at approximately .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for therapeutic applications in neurodegenerative diseases. Its structural features suggest that it may interact effectively with active sites of these enzymes, potentially leading to enhanced therapeutic outcomes.

Case Studies

-

Antitumor Activity Study :

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis in breast cancer cells. The findings suggest that the compound may act through multiple pathways, including modulation of apoptosis-related proteins. -

Antimicrobial Efficacy Assessment :

In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as a dual-action antimicrobial agent. The study compared its efficacy against standard antibiotics, revealing promising results. -

Enzyme Inhibition Research :

A pharmacological evaluation indicated that the compound was a moderate inhibitor of acetylcholinesterase, suggesting its potential utility in treating Alzheimer's disease. Further structure-activity relationship (SAR) studies are warranted to optimize its potency .

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

- 2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

- 2-(2-(3-(4-methylphenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).

Structural Characteristics

The compound features several notable structural elements:

- Thiazole Ring: Known for its role in various biological activities, it contributes to the compound's stability and reactivity.

- Urea Linkage: Facilitates hydrogen bonding, enhancing interactions with biological targets.

- Phenyl Substituents: The presence of chlorophenyl and phenoxy groups may influence pharmacokinetic properties and biological efficacy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of related compounds that share structural similarities with this compound. For instance, a study on N-substituted phenyl chloroacetamides demonstrated effective antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that compounds with similar structural motifs may exhibit comparable antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| N-(4-chlorophenyl)-chloroacetamide | S. aureus | Effective |

| N-(4-chlorophenyl)-chloroacetamide | E. coli | Less Effective |

| N-(4-chlorophenyl)-chloroacetamide | Candida albicans | Moderately Effective |

Cytotoxic Effects

In vitro studies have indicated that compounds structurally related to this compound exhibit cytotoxic activity against various cancer cell lines. For example, derivatives containing urea moieties have shown micromolar-level cytocidal effects on tumor cells, suggesting potential as anticancer agents .

Table 2: Cytotoxicity Data of Urea Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Urea Derivative A | HeLa | 5.0 |

| Urea Derivative B | MCF7 | 10.0 |

| Urea Derivative C | A549 | 7.5 |

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the compound's structure influence its biological activity. Research indicates that the position and type of substituents on the phenyl rings significantly affect both antimicrobial and anticancer activities. For instance, halogenated phenyl groups enhance lipophilicity, facilitating better membrane penetration and increased biological efficacy .

Case Studies

- Antibacterial Screening: A series of chloroacetamides were synthesized and tested for antibacterial activity against various pathogens. The presence of halogenated groups was found to correlate with increased effectiveness against Gram-positive bacteria .

- Cytotoxicity Evaluation: Another study evaluated a range of thiazole-containing compounds for their cytotoxic effects on cancer cell lines. It was observed that specific substitutions on the thiazole ring led to enhanced antiproliferative activity .

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound, and how do reaction conditions influence yield and purity?

The synthesis involves sequential coupling of the thiazole core, urea linkage, and acetamide side chain. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane improves coupling efficiency for the acetamide group .

- Temperature control : Urea formation requires mild heating (40–60°C) to avoid decomposition .

- Catalysts : Triethylamine or DMAP is critical for activating carbodiimide intermediates during amide bond formation . Yield optimization (~60–75%) typically requires iterative HPLC monitoring to isolate impurities like unreacted 4-chlorophenyl isocyanate .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR spectroscopy : - and -NMR resolve the thiazole proton environment (δ 7.2–7.8 ppm for aromatic protons) and confirm urea/acetamide connectivity .

- HRMS : Accurate mass measurement (e.g., [M+H] at m/z 467.0928) validates molecular formula (CHClNOS) .

- HPLC-PDA : Purity >95% is achievable with C18 reverse-phase columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Anticancer : MTT assays against human cancer cell lines (e.g., MCF-7, A549) with IC values compared to reference drugs like cisplatin .

- Anti-inflammatory : COX-2 inhibition assays (ELISA) to assess selectivity over COX-1 .

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative pathogens .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action against specific molecular targets?

- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) to identify key interactions (e.g., hydrogen bonds with Thr513 or hydrophobic contacts with Phe856) .

- MD simulations : Assess stability of the ligand-target complex over 100 ns trajectories; RMSD <2 Å indicates robust binding .

- Free energy calculations (MM/PBSA) : Quantify binding affinity (ΔG < -8 kcal/mol suggests high potency) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

- Assay variability : Differences in cell line genetic backgrounds (e.g., MCF-7 vs. HT-29) or COX-2 expression levels .

- Structural analogs : Compare activity of 4-chlorophenyl vs. 3-chlorophenyl derivatives; para-substitution enhances steric complementarity with hydrophobic enzyme pockets .

- Dose-dependent effects : Low concentrations (<10 µM) may modulate inflammation, while higher doses induce apoptosis via caspase-3 activation .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Thiazole modifications : Replace the thiazole with oxadiazole to evaluate effects on metabolic stability .

- Urea linker : Introduce methyl or trifluoromethyl groups to enhance resistance to enzymatic hydrolysis .

- Phenoxy substitution : Test electron-withdrawing groups (e.g., nitro) at the 2-phenoxyphenyl moiety to improve target affinity .

Q. What crystallographic techniques validate the compound’s 3D conformation in solid-state studies?

- Single-crystal X-ray diffraction : Resolve dihedral angles between the thiazole and phenoxyphenyl groups; angles >30° suggest reduced planarity and altered bioavailability .

- Powder XRD : Confirm polymorphic stability under storage conditions (e.g., humidity, temperature) .

Q. How do solvent polarity and pH impact the compound’s stability in formulation development?

- Degradation studies : Use LC-MS to identify hydrolysis products (e.g., cleavage of the urea bond at pH <4) .

- Excipient compatibility : Poloxamer 407 or PEG-400 enhances solubility (>2 mg/mL) in aqueous buffers .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC <5 µM) while others show minimal activity (IC >50 µM)?

- Cell permeability : LogP values >3.5 may limit aqueous solubility, reducing intracellular uptake in certain models .

- Metabolic inactivation : Liver microsome assays reveal rapid CYP3A4-mediated oxidation of the thiazole ring in low-activity samples .

- Off-target effects : Transcriptomic profiling (RNA-seq) can identify unintended pathways (e.g., ROS generation) that skew IC readings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.